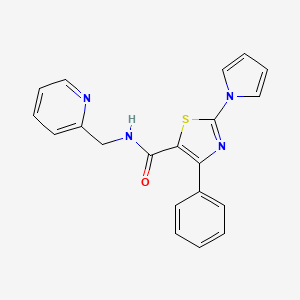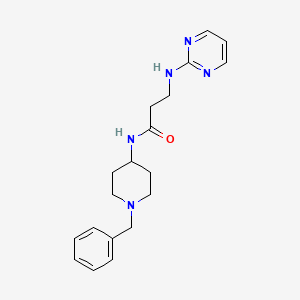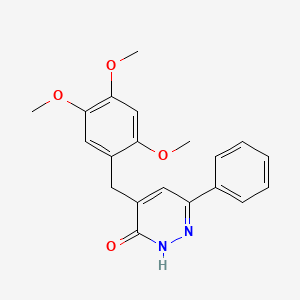
4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a thiazole ring fused with a pyrrole ring, a phenyl group, and a pyridine moiety.
- PTC-209 has attracted attention due to its anti-cancer properties and its role in epigenetic regulation.
4-phenyl-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: , is a heterocyclic compound with potential therapeutic applications.
Preparation Methods
Synthetic Routes: PTC-209 can be synthesized through several routes. One common method involves the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by cyclization with thiourea to form the thiazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., DMF or DMSO).
Industrial Production: While PTC-209 is not produced on an industrial scale, research laboratories synthesize it for studies.
Chemical Reactions Analysis
Reactions: PTC-209 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: PTC-209 serves as a valuable tool compound for studying epigenetic regulation and chromatin remodeling.
Biology: It has been investigated for its potential in inhibiting cancer stem cells, which play a crucial role in tumor recurrence and metastasis.
Medicine: PTC-209’s anti-cancer properties make it a candidate for drug development.
Industry: While not directly used in industry, its study contributes to drug discovery efforts.
Mechanism of Action
- PTC-209 targets the BMI1 protein, a component of the polycomb repressive complex 1 (PRC1). BMI1 is involved in epigenetic regulation and stem cell self-renewal.
- By inhibiting BMI1, PTC-209 disrupts the PRC1 complex, leading to altered gene expression and impaired cancer stem cell function.
Comparison with Similar Compounds
Similar Compounds: Other compounds targeting BMI1 or related pathways include , , and .
Uniqueness: PTC-209’s specific structure and mechanism distinguish it from other BMI1 inhibitors.
Properties
Molecular Formula |
C20H16N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-phenyl-N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c25-19(22-14-16-10-4-5-11-21-16)18-17(15-8-2-1-3-9-15)23-20(26-18)24-12-6-7-13-24/h1-13H,14H2,(H,22,25) |
InChI Key |
JBJWSOHQBAGQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11142053.png)
![(5E)-5-(4-ethoxybenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142066.png)
![(2S)-(4-hydroxyphenyl){[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}ethanoic acid](/img/structure/B11142071.png)
![1-[3-(diethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142074.png)
![2-(5-Chloropyridin-2-yl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142089.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{morpholin-4-yl[4-(propan-2-yl)phenyl]methyl}-4H-chromen-4-one](/img/structure/B11142097.png)
![N-(1-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11142103.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11142104.png)

![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142114.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142119.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11142132.png)
![6-bromo-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B11142135.png)
